2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-cyclopentyl-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3S/c25-15-11-9-14(10-12-15)22-26-19(32-28-22)13-33-24-27-20-17-7-3-4-8-18(17)31-21(20)23(30)29(24)16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJGIERXEHTLTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=NC(=NO5)C6=CC=C(C=C6)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one represents a novel chemical entity with potential biological significance. Its complex structure incorporates multiple pharmacophoric elements, which may contribute to various biological activities. This article reviews the synthesized compound's biological activity based on available literature and research findings.
Structural Overview
The compound's structure can be broken down into several key components:
- Oxadiazole Ring : Known for its role in enhancing biological activity due to its electron-withdrawing properties.
- Chlorophenyl Group : Often associated with increased lipophilicity and potential interactions with biological targets.
- Cyclopentylbenzofuro : This moiety may contribute to the compound's ability to interact with various receptors or enzymes.
Biological Activities
The biological activities of the compound have been evaluated in several studies, focusing on its potential as an antibacterial agent, enzyme inhibitor, and anticancer agent.
Antibacterial Activity
Research indicates that derivatives containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, compounds similar to the target structure have shown promising results against various bacterial strains. The IC50 values for these compounds often fall within a range that suggests strong antibacterial potential when compared to standard antibiotics.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Example 1 | E. coli | 2.14 |
| Example 2 | S. aureus | 0.63 |
| Example 3 | P. aeruginosa | 1.21 |
These values highlight the potential of oxadiazole derivatives in developing new antibacterial agents .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| AChE | Competitive | 6.28 |
| Urease | Non-competitive | 2.39 |
The data suggests that the synthesized compound could serve as a lead structure for developing new enzyme inhibitors .
Anticancer Activity
Preliminary studies have shown that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 27.3 µM against breast cancer cells (T47D), indicating its potential as an anticancer agent .
Case Studies
Several case studies have explored the biological activity of compounds related to the target structure:
- Case Study on Antibacterial Properties : A study focused on a series of oxadiazole derivatives revealed that modifications at the phenyl ring significantly enhanced antibacterial activity against resistant strains of bacteria.
- Case Study on Enzyme Inhibition : Another investigation assessed a library of compounds for AChE inhibition, identifying several candidates with promising inhibitory profiles that warrant further exploration in vivo.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The benzofuropyrimidinone core distinguishes the target compound from analogs with thieno[2,3-d]pyrimidin-4(3H)-one cores (Table 1). Core heteroatoms (oxygen in benzofuro vs. sulfur in thieno) influence electronic properties and binding interactions. For example:
- Thienopyrimidinone: Sulfur’s larger atomic size and lower electronegativity may favor hydrophobic binding pockets .
Table 1: Core Structure Comparison
| Compound | Core Structure | Heteroatom | Molecular Weight |
|---|---|---|---|
| Target Compound | Benzofuro[3,2-d]pyrimidin-4(3H)-one | O | ~495 g/mol* |
| Compound 7 (CAS 1326879-78-0) | Thieno[2,3-d]pyrimidin-4(3H)-one | S | 448.9 g/mol |
| Compound 8 (CAS 1326822-34-7) | Thieno[2,3-d]pyrimidin-4(3H)-one | S | 484.94 g/mol |
*Estimated based on structural formula.
Substituent Analysis
Oxadiazole Modifications
The oxadiazole ring’s substituents significantly impact bioactivity:
- Target Compound : 4-Chlorophenyl group enhances lipophilicity and may improve membrane permeability.
Table 2: Oxadiazole Substituent Comparison
| Compound | Oxadiazole Substituent | Molecular Formula |
|---|---|---|
| Target Compound | 3-(4-Chlorophenyl) | C₇H₄ClN₂O |
| Compound 7 | 3-(3-Methylphenyl) | C₈H₇N₂O |
| Compound 8 | 3-(Thiophen-2-yl) | C₅H₃N₂OS |
Benzyl/Cycloalkyl Groups
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target compound (~495 g/mol) exceeds the ideal range for oral bioavailability (≤500 g/mol), whereas Compounds 7 (448.9 g/mol) and 8 (484.94 g/mol) are borderline.
- Lipophilicity : The 4-chlorophenyl group (target) and thiophene (Compound 8) increase logP values, favoring CNS penetration but risking solubility limitations.
- Metabolic Stability : Cyclopentyl groups (target) resist oxidative metabolism compared to benzyl analogs (Compounds 7 and 8) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized to enhance yield?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Oxadiazole ring formation : Use 4-chlorophenyl precursors with hydroxylamine under reflux in ethanol, monitored by TLC .
- Thioether linkage : React the oxadiazole intermediate with a benzofuropyrimidinone derivative using NaH/DMF as a base, ensuring anhydrous conditions to avoid hydrolysis .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/dioxane mixtures improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., cyclopentyl group at N3) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and confirms the fused benzofuropyrimidinone system. Disorder in non-aromatic groups (e.g., cyclopentyl) requires iterative refinement .
- HRMS : Electrospray ionization (ESI) validates molecular weight (e.g., [M+H]⁺ calculated within 2 ppm error) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer :
- Kinase inhibition : Use ATP-Glo assays with recombinant kinases (e.g., EGFR, VEGFR2) at 10 µM compound concentration .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification to guide formulation .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets, and what validation steps are required?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., EGFR:1M17). Focus on the oxadiazole and benzofuropyrimidinone moieties as pharmacophores .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å). Validate with experimental IC₅₀ data .
- Free-energy calculations : MM-PBSA/GBSA to quantify binding affinity, comparing results to surface plasmon resonance (SPR) data .
Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to HCl (0.1 M, pH 1), NaOH (0.1 M, pH 13), and neutral buffers (pH 7.4) at 40°C for 48 hours .
- HPLC-DAD/MS analysis : Identify degradation products (e.g., hydrolysis of the oxadiazole ring at low pH).
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. How should researchers design in vivo studies to evaluate pharmacokinetics while minimizing inter-species variability?
- Methodological Answer :
- Species selection : Use Sprague-Dawley rats and C57BL/6 mice for parallel PK studies. Avoid non-human primates unless target conservation is confirmed .
- Dosing regimen : Administer IV (1 mg/kg) and PO (10 mg/kg) formulations with serial blood sampling over 24 hours.
- Bioanalysis : LC-MS/MS quantification in plasma (LLOQ: 1 ng/mL). Normalize data to body surface area for human dose projection .
Contradiction Analysis & Experimental Design
Q. How to address discrepancies in reported IC₅₀ values across different cell lines?
- Methodological Answer :
- Standardize assays : Use identical passage numbers, serum concentrations (e.g., 10% FBS), and incubation times (72 hours) .
- Control compounds : Include reference inhibitors (e.g., imatinib for kinases) to calibrate inter-lab variability.
- Pathway profiling : RNA-seq or phosphoproteomics to identify off-target effects influencing IC₅₀ .
Q. What environmental fate studies are needed to assess ecological risks during preclinical development?
- Methodological Answer :
- OECD 307 test : Aerobic/anaerobic soil metabolism studies over 120 days to measure half-life (t₁/₂) .
- Algal toxicity : Follow OECD 201 with Pseudokirchneriella subcapitata (EC₅₀ < 1 mg/L indicates high risk) .
- Bioaccumulation : LogP determination via shake-flask method; values >3.5 warrant fish accumulation tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
